REACTION_SMILES
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[Br:1][CH2:2][c:3]1[c:4]([C:13]([F:14])([F:15])[F:16])[cH:5][cH:6][cH:7][c:8]1[C:9]([F:10])([F:11])[F:12].[CH3:20][CH2:21][OH:22].[Na:17][C:18]#[N:19].[OH2:23]>>[CH2:2]([c:3]1[c:4]([C:13]([F:14])([F:15])[F:16])[cH:5][cH:6][cH:7][c:8]1[C:9]([F:10])([F:11])[F:12])[C:18]#[N:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cccc(C(F)(F)F)c1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CCc1c(C(F)(F)F)cccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |